molecular formula C20H19NO6 B2491718 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide CAS No. 859669-29-7

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B2491718
CAS No.: 859669-29-7
M. Wt: 369.373
InChI Key: SZZWFAHVFVGDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,5-dimethoxyphenyl group and an acetamide group. The chromen-2-one core is known for its diverse biological activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Group: The acetamide group can be introduced through an amidation reaction, where the intermediate product is reacted with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Chroman-2-one or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide
  • 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl)oxy)acetamide
  • 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-5-yl)oxy)acetamide

Uniqueness

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is unique due to its specific substitution pattern on the chromen-2-one core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-14-6-4-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-8-12(24-2)5-7-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWFAHVFVGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.